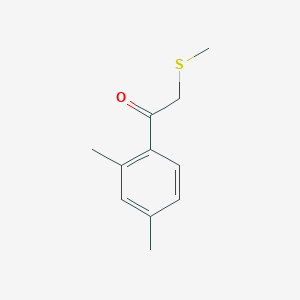

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

Description

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a 2,4-dimethylphenyl group attached to the carbonyl carbon and a methylsulfanyl (-S-CH₃) substituent on the adjacent carbon. Its structure combines lipophilic aromaticity with a sulfur atom, which may enhance binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C11H14OS/c1-8-4-5-10(9(2)6-8)11(12)7-13-3/h4-6H,7H2,1-3H3 |

InChI Key |

JSCATHLFUYGARU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2,4-Dimethylphenyl)ethan-1-one

A common approach starts from 2,4-dimethylbenzoic acid, converted to the corresponding acyl chloride via reaction with thionyl chloride (SOCl2) in the presence of catalytic dimethylformamide (DMF) to activate the reaction.

- Reaction:

2,4-Dimethylbenzoic acid + SOCl2 → 2,4-Dimethylbenzoyl chloride

This acyl chloride then reacts with diethyl malonate in the presence of triethylamine and anhydrous magnesium chloride as catalysts to form a diester malonate intermediate.

- Reaction:

2,4-Dimethylbenzoyl chloride + Diethyl malonate → 2-(2,4-Dimethylphenyl) diester malonate

Subsequent hydrolysis with sulfuric acid converts the diester malonate into the ketone 1-(2,4-dimethylphenyl)ethan-1-one.

- Hydrolysis:

2-(2,4-Dimethylphenyl) diester malonate + H2SO4 → 1-(2,4-Dimethylphenyl)ethan-1-one

Reduction of the ketone to the corresponding alcohol can be performed with sodium borohydride or potassium borohydride in alcoholic solvents if needed for further transformations.

Note: Although the above patent specifically details 2,3-dimethylphenyl derivatives, the methodology is applicable to 2,4-dimethyl analogs due to similarity in aromatic substitution and reactivity.

Introduction of the Methylsulfanyl Group

Direct Nucleophilic Substitution

The α-position of the ethanone can be functionalized by nucleophilic substitution using methylthiolate anion (CH3S–), often generated in situ from methyl mercaptan or methylthiol reagents under basic conditions.

- Reaction:

1-(2,4-Dimethylphenyl)ethan-1-one + CH3S– → 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

This reaction typically proceeds via enolate formation at the α-carbon of the ketone, followed by attack on a suitable methylsulfur electrophile or direct substitution with methylthiolate.

Use of Dimethyl Sulfoxide (DMSO) as a Dual Synthon

A recent method employs dimethyl sulfoxide activated by cyanuric chloride to introduce both methyl and methylsulfanyl groups in one step under metal-free conditions. This approach can be adapted for the synthesis of α-methylsulfanyl ketones by controlling water addition and reaction parameters.

- Mechanism:

DMSO activated by cyanuric chloride releases CH3 and SMe units that attach to the substrate, forming the methylsulfanyl ethanone derivative.

This method offers advantages such as mild conditions, metal-free catalysis, and good functional group tolerance.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | SOCl2, catalytic DMF, room temperature, overnight | ~90 | Efficient conversion |

| Malonate ester coupling | Diethyl malonate, triethylamine, MgCl2, 10°C to RT | 70–80 | Requires controlled addition |

| Hydrolysis to ketone | H2SO4, acetic acid/water, heating | 75–85 | Mild acidic hydrolysis |

| Reduction (optional) | NaBH4 or KBH4 in MeOH or EtOH, RT, 4 hours | 80–90 | For alcohol intermediates |

| Methylsulfanyl substitution | Methylthiolate source, base, polar aprotic solvent | 60–80 | Enolate alkylation or substitution |

| DMSO/Cyanuric chloride method | DMSO, cyanuric chloride, controlled water addition | 65–75 | One-step, metal-free alternative |

Analytical and Purity Considerations

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic methyl groups, methylsulfanyl moiety, and ketone carbonyl.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C11H14OS (for this compound).

- Purity: Preparations typically achieve >95% purity by chromatographic methods without requiring extensive purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to 2,4-dichlorophenyl () or 2,4-difluorophenyl () analogs. This may influence membrane permeability in biological systems. Methylsulfanyl vs.

Synthetic Flexibility :

- The target compound’s synthesis likely parallels routes used for 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (), where bromination is followed by substitution with methyl mercaptan. Similar strategies are employed for and compounds .

Biological Activity Trends: Antifungal Activity: highlights triazole-containing analogs (e.g., 1-(2,4-dichlorophenyl)-2-triazolyl ethanones) as potent CYP51 inhibitors. The target compound’s methylsulfanyl group may offer a different binding profile due to sulfur’s nucleophilicity . Anticancer Potential: Compounds like 1-(2,4-dimethylphenyl)ethan-1-one derivatives () are precursors to mitosis inhibitors. The methylsulfanyl group could modulate cytotoxicity or selectivity .

Spectroscopic Distinctions :

- IR Spectroscopy : The carbonyl stretch (~1675 cm⁻¹ in ) is consistent across aryl ketones. Methylsulfanyl groups typically show C-S stretches near 700 cm⁻¹, distinguishable from sulfones (~1150–1300 cm⁻¹) .

- NMR : The 2,4-dimethylphenyl group would show characteristic aromatic protons as a singlet (due to symmetry), contrasting with asymmetric substituents in and .

Biological Activity

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Chemical Formula : C11H14OS

- Molecular Weight : 198.29 g/mol

The presence of the methylsulfanyl group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with receptor sites can modulate signaling pathways, affecting cell proliferation and apoptosis.

- Antioxidant Activity : The methylsulfanyl group contributes to potential antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported an IC50 value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis through caspase activation pathways. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Caspase activation |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A recent investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls (p < 0.05).

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers. The study concluded that the compound's unique structure enhances its anticancer potential compared to similar compounds lacking the methylsulfanyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.